Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine

Catalog No.
S13027395
CAS No.
663180-15-2
M.F
C45H74N12O13
M. Wt
991.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-...

CAS Number

663180-15-2

Product Name

Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C45H74N12O13

Molecular Weight

991.1 g/mol

InChI

InChI=1S/C45H74N12O13/c1-23(2)17-29(38(63)54-31(44(69)70)18-24(3)4)52-37(62)28(9-7-15-49-45(47)48)51-40(65)32(21-58)55-42(67)36(25(5)6)56-39(64)30(19-26-11-13-27(60)14-12-26)53-41(66)34-10-8-16-57(34)43(68)33(22-59)50-35(61)20-46/h11-14,23-25,28-34,36,58-60H,7-10,15-22,46H2,1-6H3,(H,50,61)(H,51,65)(H,52,62)(H,53,66)(H,54,63)(H,55,67)(H,56,64)(H,69,70)(H4,47,48,49)/t28-,29-,30-,31-,32-,33-,34-,36-/m0/s1

InChI Key

YWMMEBDABJAQLM-QTRQOAAHSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)CN

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CN

Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is a complex peptide composed of multiple amino acids. This compound features a unique sequence of amino acids, each contributing specific properties and potential biological activities. Peptides like this one are of significant interest in biochemistry and pharmacology due to their roles in various biological processes, including cell signaling and enzyme regulation.

The chemical reactivity of Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is influenced by its amino acid composition. Peptides typically undergo hydrolysis, where they can be broken down into their constituent amino acids by enzymes such as peptidases. Additionally, the presence of specific functional groups, such as the diaminomethylidene group, can facilitate reactions with electrophiles or nucleophiles, leading to modifications that may alter the peptide's biological activity or stability.

This peptide exhibits various biological activities that are still under investigation. The amino acids involved suggest potential roles in neuropeptide signaling, modulation of immune responses, and antioxidant activities. For instance, tyrosine is known for its involvement in neurotransmitter synthesis, while proline and valine can contribute to protein stability and structure. The unique combination of these amino acids may enhance the peptide's effectiveness in biological systems compared to simpler peptides.

The synthesis of Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine can be achieved through several methods:

  • Solid-phase peptide synthesis: This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
  • Liquid-phase synthesis: Involves the coupling of protected amino acids in solution, followed by deprotection steps.
  • Enzymatic synthesis: Utilizing specific enzymes to catalyze the formation of peptide bonds between amino acids.

These methods can be tailored based on the desired purity and yield of the final product.

Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its biological activity.
  • Nutraceuticals: Possible use as a dietary supplement for enhancing cognitive functions or physical performance.
  • Research: Serving as a model compound for studying peptide interactions and mechanisms in biological systems.

Interaction studies involving this peptide focus on its ability to bind with receptors or other biomolecules. Preliminary investigations suggest it may modulate enzyme activity or interact with neurotransmitter systems, which could have implications in treating neurological disorders or enhancing cognitive functions. Further research is necessary to elucidate these interactions fully.

Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine shares structural similarities with several other peptides. Here are some comparable compounds:

Compound NameStructureUnique Features
Glycyl-L-alanineC₇H₁₄N₂O₄Simpler structure; less hydrophilic than Glycyl-L-seryl...
L-TyrosineC₉H₁₃N₁O₃Precursor to neurotransmitters; lower solubility than Glycyl...
Glycyl-L-glutamineC₉H₁₄N₂O₅Involved in nitrogen transport; different functional groups...
Glycyl-L-prolineC₉H₁₅N₂O₄Unique cyclic structure; affects protein folding differently...

The uniqueness of Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine lies in its complex sequence and the presence of the diaminomethylidene group, which may enhance its biological activity and stability compared to these simpler compounds.

XLogP3

-3.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

14

Exact Mass

990.54983046 g/mol

Monoisotopic Mass

990.54983046 g/mol

Heavy Atom Count

70

Dates

Last modified: 08-10-2024

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